![molecular formula C13H12ClNO3 B7746640 1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride](/img/structure/B7746640.png)
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride is a chemical compound with a unique structure that includes both phenolic and pyridinium moieties
Méthodes De Préparation
The synthesis of 1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride typically involves the reaction of 2,4-dihydroxyacetophenone with pyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of hydroxy derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles, forming halogenated derivatives.
Applications De Recherche Scientifique
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The pyridinium moiety may interact with specific receptors, modulating biological pathways .
Comparaison Avec Des Composés Similaires
1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride can be compared with similar compounds such as:
- 1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(3-methylphenoxy)ethanone
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications .
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-10-4-5-11(12(16)8-10)13(17)9-14-6-2-1-3-7-14;/h1-8H,9H2,(H-,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDAIYHISYNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=C(C=C(C=C2)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
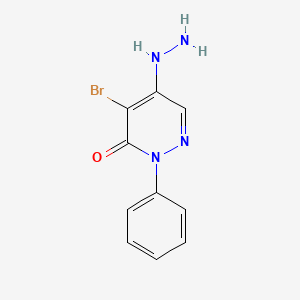
![5-bromo-4-[(2Z)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7746559.png)
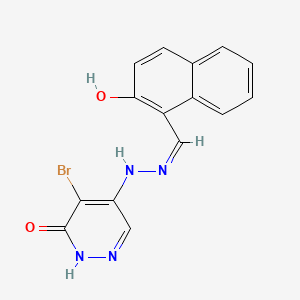


![2-[3-(2-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B7746592.png)
![2-[3-Naphthalen-1-yl-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B7746597.png)
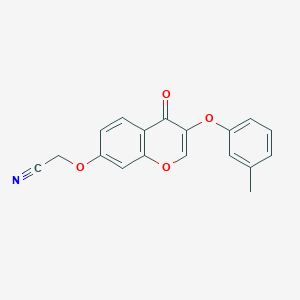
![2-[3-(3-Methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B7746608.png)
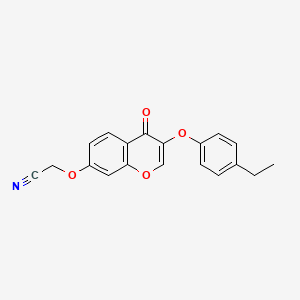
![5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7746622.png)
![3-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B7746629.png)
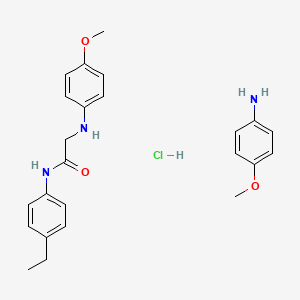
![(E)-2-(benzenesulfonyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7746653.png)
